Home > Products > Screening Compounds P52710 > 30-Hydroxygambogic acid
30-Hydroxygambogic acid -

30-Hydroxygambogic acid

Catalog Number: EVT-15005747
CAS Number:
Molecular Formula: C38H44O9
Molecular Weight: 644.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of 30-hydroxygambogic acid is the gamboge resin obtained from the Garcinia hanburyi tree. This resin has been used traditionally in Southeast Asian medicine and is known for its anti-inflammatory and anti-cancer properties. The isolation of this compound was first reported in the literature in connection with studies focusing on the bioactive components of Garcinia species.

Classification

30-Hydroxygambogic acid falls under the classification of xanthones, which are aromatic compounds containing a dibenzo-α-pyrone structure. It is specifically categorized as a carboxyxanthone, which is known for exhibiting various biological activities, including anticancer and antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of 30-hydroxygambogic acid can occur through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The primary synthetic route involves the isolation from the gamboge resin, followed by purification processes such as chromatography to obtain the pure compound.

Technical Details

The extraction typically employs solvents like methanol or ethanol to dissolve the resin, followed by filtration and concentration under reduced pressure. Subsequent purification steps may involve high-performance liquid chromatography (HPLC) to achieve the desired purity levels necessary for biological testing.

Molecular Structure Analysis

Structure

The molecular formula of 30-hydroxygambogic acid is C38H44O9C_{38}H_{44}O_9, featuring a complex structure typical of xanthones. The structure includes multiple hydroxyl groups and prenyl side chains that contribute to its biological activity.

Data

The compound's structural elucidation can be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing insights into its functional groups and stereochemistry.

Chemical Reactions Analysis

Reactions

30-Hydroxygambogic acid can undergo various chemical reactions typical of phenolic compounds, including oxidation and esterification. Its reactivity can be attributed to the presence of hydroxyl groups, which can participate in hydrogen bonding and nucleophilic attacks.

Technical Details

Research has shown that 30-hydroxygambogic acid exhibits significant cytotoxicity against human leukemia cell lines, indicating its potential as an anticancer agent. Studies have explored its interactions with cellular targets, leading to apoptosis in cancer cells.

Mechanism of Action

Process

The mechanism of action for 30-hydroxygambogic acid involves multiple pathways. Primarily, it induces apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Data

Experimental data indicate that 30-hydroxygambogic acid affects the expression of various genes associated with apoptosis and cell cycle regulation, suggesting a multifaceted approach to its anticancer effects.

Physical and Chemical Properties Analysis

Physical Properties

30-Hydroxygambogic acid is typically presented as a yellow crystalline solid. Its solubility varies depending on the solvent used; it is soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

The compound exhibits strong ultraviolet absorption characteristics due to its aromatic structure, which can be utilized in analytical techniques for quantification. Additionally, it shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Applications

Scientific Uses

30-Hydroxygambogic acid has been studied for its potential applications in cancer therapy due to its cytotoxic properties. Research indicates its effectiveness against various cancer cell lines, making it a candidate for further development as an anticancer agent. Additionally, its antimicrobial properties suggest potential uses in treating infections or as a preservative in food and pharmaceuticals.

Biosynthesis and Structural Elucidation of 30-Hydroxygambogic Acid

Biogenetic Pathways in Garcinia hanburyi: Prenylated Xanthone Biosynthesis

30-Hydroxygambogic acid (GA-OH) belongs to the caged xanthone family, a class of polyprenylated xanthonoids biosynthesized in Garcinia hanburyi trees. The biogenesis initiates with the shikimate pathway-derived precursor, 2,4,6-trihydroxybenzoic acid, which undergoes Claisen condensation with three molecules of malonyl-CoA to form the basic xanthone core (1,3,6-trihydroxy-9H-xanthen-9-one). Subsequent enzymatic prenylation reactions attach isoprene units (dimethylallyl pyrophosphate-derived) at multiple positions (C-2, C-4, C-7, and C-8), creating the characteristic polycyclic scaffold. The "caged" motif emerges through an intramolecular Diels-Alder reaction involving the C-ring, forming the distinctive 4-oxatricyclo[4.3.1.0³,⁷]decan-2-one system. Hydroxylation at C-30, catalyzed by cytochrome P450 monooxygenases, represents the final biosynthetic step yielding GA-OH. This modification introduces a polar functional group that significantly influences molecular interactions and bioactivity compared to non-hydroxylated analogs like gambogic acid [2] [4] [9].

Isolation and Purification Methodologies from Gamboge Resin

GA-OH is isolated from gamboge resin, a viscous orange exudate obtained from Garcinia hanburyi. The resin contains a complex mixture of structurally similar caged xanthones, necessitating multi-step purification to obtain GA-OH with high diastereomeric purity (>97%). The optimized protocol involves:

  • Organic Extraction: Crude gamboge resin (100 g) is stirred briefly with methanol (10 min) and rapidly filtered under reduced pressure. Concentration yields ~70 g of a solid mixture ("crude GBA") containing ~30% gambogic acid, ~25% epi-gambogic acid, ~10% GA-OH/epi-GA-OH, and other xanthones [2].
  • Selective Crystallization: Crude extract is dissolved in pyridine/water (85:15 v/v) at 60°C. Slow cooling induces crystallization of the pyridinium salt of GA-OH (GBA-OH•pyr). Repeated crystallization (typically 3 cycles) progressively enriches GA-OH•pyr purity (76% → 89% → 97%) by reducing epi-GA-OH•pyr and unidentified contaminants [2].
  • Regeneration of Free Acid: Purified GBA-OH•pyr is treated with 15% aqueous HCl. The free acid (GA-OH) is extracted with diethyl ether and concentrated, yielding pure GA-OH while maintaining stereochemical integrity [2].

Table 1: Key Steps in GA-OH Isolation from Gamboge Resin [2]

StepKey Process ParametersOutcome/CompositionYield/Purity Progression
Methanol ExtractionGamboge resin stirred 10 min in MeOH, filtered, concentrated~70g solid; ~30% GBA, ~25% epi-GBA, ~10% GA-OH/epi-GA-OH, 45% othersInitial enrichment
1st CrystallizationDissolved in Pyridine/H₂O (85:15) at 60°C, slow coolingCrystals: 76% GBA-OH•pyr, 18% epi-GBA-OH•pyr, 6% unknownModerate purity
2nd CrystallizationRepeat crystallization under identical conditionsCrystals: 89% GBA-OH•pyr, 9% epi-GBA-OH•pyr, 2% unknownHigh purity
3rd CrystallizationRepeat crystallization under identical conditionsCrystals: 97% GBA-OH•pyr, 3% epi-GBA-OH•pyrVery high purity
AcidificationTreatment with 15% aq. HCl, Et₂O extraction, concentrationPure GA-OH (>97% diastereomeric purity)Quantitative conversion

Alternative solvents like acetone, acetonitrile, or dichloromethane are less efficient and can cause resin swelling, complicating filtration [2]. The pyridine/water system exploits the differential solubility and crystallinity of the pyridinium salts, crucial for separating the epimers.

Stereochemical Characterization of the 30-Hydroxy Epimeric Pair

GA-OH possesses a chiral center at C-2, leading to the existence of two naturally occurring epimers: (2R)-30-Hydroxygambogic acid (GA-OH) and (2S)-30-hydroxyepigambogic acid (epi-GA-OH). These epimers are consistently co-isolated from gamboge resin. Structural characterization relies heavily on advanced NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and X-ray crystallography. Key diagnostic features differentiating the epimers involve subtle shifts in NMR signals, particularly around the C-2 proton and carbons within the caged system (e.g., C-1, C-3, C-4, C-10, C-11) [2] [7].

The epimerization occurs readily via a reversible thermal process involving an ortho-quinone methide intermediate. Heating pure GA-OH leads to equilibrium with epi-GA-OH, stabilizing at a roughly 6:4 ratio favoring GA-OH. This transformation proceeds through the deprotonation at C-1, formation of the ortho-quinone methide by opening the dihydropyran ring (C-ring), and subsequent re-closure with inversion of configuration at C-2 [2]. HPLC analysis using specialized ion-pair methods (e.g., C8 column with methanol-ACN-40 mM KH₂PO₄ buffer containing 0.1% tetradecyltrimethylammonium bromide) effectively separates and quantifies the epimeric pair within complex gamboge extracts, confirming their constant ratio as a quality control marker [7].

Comparative Analysis of GA-OH and Gambogic Acid Structural Motifs

GA-OH (C₃₈H₄₄O₉, MW 644.8 g/mol) and gambogic acid (GA, C₃₈H₄₄O₈, MW 628.8 g/mol) share the core caged xanthone architecture but differ critically at the C-30 position. GA possesses a carboxylic acid (-COOH) at C-30, while GA-OH features a secondary alcohol (-CH(OH)COOH) resulting from the reduction of the α,β-unsaturated ketone conjugated system present in GA [1] [7] [10]. This modification has significant implications:

  • Electrophilicity: The α,β-unsaturated ketone (C9=C10-C30=O) in GA is a potent Michael acceptor, enabling covalent modification of nucleophilic cysteine thiols in target proteins (e.g., E6, Hsp90, Transferrin Receptor). GA-OH lacks this electrophilic center due to saturation (C9-C10 single bond) and hydroxylation at C-30, potentially altering its target binding profile and mechanism [1] [8].
  • Polarity and Solubility: The additional hydroxyl group in GA-OH increases molecular polarity compared to GA. While both compounds exhibit low aqueous solubility (GA-OH ~0.013 mg/mL), the increased polarity of GA-OH may influence its pharmacokinetics and formulation requirements [4].
  • Stereochemical Complexity: Both GA and GA-OH exhibit epimerization at C-2. However, the substituent at C-30 influences the electronic environment and potentially the rate of epimerization via the ortho-quinone methide intermediate. The C-30 hydroxyl in GA-OH might participate in hydrogen bonding, potentially stabilizing certain conformations [2].
  • Functional Group Tolerance: Structure-Activity Relationship (SAR) studies indicate that modifications at C-30 are often tolerated in GA derivatives regarding cytotoxicity. The conversion of the carboxylic acid to amides or esters in GA retains activity. Similarly, the hydroxylated C-30 in GA-OH maintains significant bioactivity, suggesting this position may not be critical for the core pharmacophore interaction in some targets, unlike the highly electrophilic C9-C10 bond in GA [1] [8].

Table 2: Structural Comparison of 30-Hydroxygambogic Acid (GA-OH) and Gambogic Acid (GA) [1] [2] [7]

Structural Feature30-Hydroxygambogic Acid (GA-OH)Gambogic Acid (GA)Biological Implication
Molecular FormulaC₃₈H₄₄O₉C₃₈H₄₄O₈Higher oxygen content in GA-OH
Molecular Weight644.8 g/mol628.8 g/mol-
C-2 ConfigurationEpimeric pair: (2R) and (2S)Epimeric pair: (2R) and (2S)Stereochemical instability affects purity & activity
C-30 Functional Group-CH(OH)COOH (2-Hydroxypropionic acid moiety)-CH= C(COOH)-CH₃ (α,β-unsaturated carboxylic acid)GA-OH: Lacks strong Michael acceptor; Increased polarity. GA: Potent electrophile.
C9-C10 BondSaturated (Single bond)Unsaturated (Double bond, part of α,β-unsat. ketone)GA-OH: No electrophilic addition site. GA: Critical for covalent target binding.
Key Biosynthetic StepHydroxylation at C-30 of GA precursorOxidation/Conjugation forming α,β-unsat. system at C-30Different terminal modification enzymes
Epimerization MechanismVia ortho-quinone methide intermediate (Thermal)Via ortho-quinone methide intermediate (Thermal)Common fragility point for caged xanthones
Representative BioactivityE6-caspase 8 PPI inhibitor; Cytotoxicity vs K562 cellsTransferrin R1 binding; HSP90 inhibition; Broad cytotoxicityDifferent primary targets suggested by structural differences

The distinct structural features of GA-OH, particularly the saturated C9-C10 bond and the C-30 hydroxyl group, define it as a unique chemical entity with a potentially different target spectrum compared to its progenitor gambogic acid, warranting independent investigation of its biological profile [1] [7].

Properties

Product Name

30-Hydroxygambogic acid

IUPAC Name

(E)-2-(hydroxymethyl)-4-[(2S,8S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]but-2-enoic acid

Molecular Formula

C38H44O9

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C38H44O9/c1-20(2)9-8-14-36(7)15-13-24-29(40)28-30(41)26-17-23-18-27-35(5,6)47-37(33(23)42,16-12-22(19-39)34(43)44)38(26,27)46-32(28)25(31(24)45-36)11-10-21(3)4/h9-10,12-13,15,17,23,27,39-40H,8,11,14,16,18-19H2,1-7H3,(H,43,44)/b22-12+/t23-,27?,36+,37?,38-/m1/s1

InChI Key

MNNVIONVHRRQPF-CCXRYARJSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(CO)C(=O)O)O)C)C

Isomeric SMILES

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45C6C[C@@H](C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\CO)/C(=O)O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.